molecular formula C13H21N B13268602 N-(butan-2-yl)-4-(propan-2-yl)aniline

N-(butan-2-yl)-4-(propan-2-yl)aniline

Cat. No.: B13268602
M. Wt: 191.31 g/mol
InChI Key: NMHMHLWSMBPCGM-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4-(propan-2-yl)aniline is a secondary amine derivative of aniline, featuring a butan-2-yl group attached to the nitrogen atom and a propan-2-yl (isopropyl) substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 207.31 g/mol (calculated from , adjusted for substituent differences). The compound’s structure combines alkyl chain branching, which influences its physicochemical properties, such as solubility, lipophilicity, and steric hindrance.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-butan-2-yl-4-propan-2-ylaniline

InChI

InChI=1S/C13H21N/c1-5-11(4)14-13-8-6-12(7-9-13)10(2)3/h6-11,14H,5H2,1-4H3

InChI Key

NMHMHLWSMBPCGM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(propan-2-yl)aniline with butan-2-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(butan-2-yl)-4-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Anilines

(a) N-(Propan-2-yl)aniline (CAS 314054-22-3)
  • Structure : A simpler analog with only a propan-2-yl group on the aniline nitrogen.
  • Molecular Formula : C₉H₁₃N, Molecular Weight : 135.21 g/mol .
  • Key Differences: The absence of the para-isopropyl group reduces steric bulk, likely increasing reactivity in electrophilic substitution reactions.
(b) 4-tert-Butyl-N-(4-tert-butylphenyl)aniline
  • Structure : Features bulky tert-butyl groups on both the nitrogen and para positions.
  • Higher hydrophobicity (logP) compared to the target compound, favoring lipid membrane penetration.

Oxygen-Containing Derivatives

(a) N-(Butan-2-yl)-4-(propan-2-yloxy)aniline (CAS 1152501-65-9)
  • Structure : Differs by having a propan-2-yloxy (ether) group at the para position instead of propan-2-yl.
  • Molecular Formula: C₁₃H₂₁NO, Molecular Weight: 207.31 g/mol .
  • Key Differences: The ether group introduces polarity, enhancing solubility in polar solvents (e.g., ethanol, acetone) but reducing lipophilicity. Basic amine vs. non-basic ether: The target compound’s nitrogen lone pair is more available for hydrogen bonding or coordination chemistry.

Pharmacologically Active Analogs

(a) HC-030031 and CHEM-5861528
  • Structure : TRPA1 antagonists with acetamide linkages and substituted purine cores .
  • Key Differences :
    • The target compound lacks the acetamide and purine moieties critical for TRPA1 inhibition.
    • Alkyl substituents in the target compound may favor passive diffusion across biological membranes due to higher lipophilicity compared to the polar amide groups in HC-030031.

Boron- and Heterocyclic Derivatives

(a) N-Ethyl-N-(propan-2-yl)-4-(dioxaborolan-2-yl)aniline (CAS 2490665-89-7)
  • Structure : Contains a boronate ester for Suzuki-Miyaura coupling applications.
  • Molecular Formula: C₁₇H₂₈BNO₂, Molecular Weight: 289.22 g/mol .
  • Key Differences :
    • The boron group enables cross-coupling reactivity, absent in the target compound.
    • Higher molecular weight and complexity reduce synthetic accessibility compared to the target.
(b) 4-(Propan-2-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline
  • Structure : Incorporates a pyrazole heterocycle.
  • Increased rigidity from the heterocycle may limit conformational flexibility compared to the target’s alkyl chains.

Biological Activity

N-(butan-2-yl)-4-(propan-2-yl)aniline is an organic compound classified as an aniline derivative. Its structure includes a butan-2-yl and a propan-2-yl group attached to the nitrogen atom of the aniline structure, which influences its biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H19NC_{13}H_{19}N, with a molecular weight of 191.31 g/mol. The presence of bulky alkyl groups at the para position of the phenyl ring significantly affects its steric and electronic properties, which in turn influences its interactions with biological targets.

This compound has been shown to interact with various enzymes and receptors, potentially acting as either an inhibitor or activator within biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest it may modulate enzyme activity and receptor binding.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including human acute lymphoblastic leukemia (CEM) and breast cancer (MCF-7). The compound's ability to induce apoptosis in these cell lines suggests it may act through mechanisms that promote programmed cell death .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
CEM (T acute leukemia)0.76Induction of apoptosis
MCF-7 (breast cancer)0.65Cell cycle arrest at G0-G1 phase
U937 (monocytic leukemia)1.47Disruption of cellular machinery

Study on Antimicrobial Properties

In a recent study, this compound was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Study on Anticancer Effects

A comprehensive evaluation of the anticancer properties showed that this compound exhibited IC50 values in the low micromolar range across multiple cancer cell lines. Flow cytometry analysis revealed that the compound effectively induced apoptosis in MCF-7 cells, confirming its role in cancer treatment strategies .

Future Directions

While initial findings are promising regarding the biological activities of this compound, further research is necessary to elucidate its mechanisms of action fully. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with various targets.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
  • Structural Modifications : Exploring analogs of the compound to enhance potency and selectivity against specific biological targets.

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